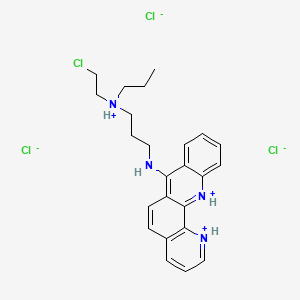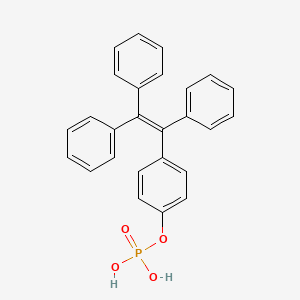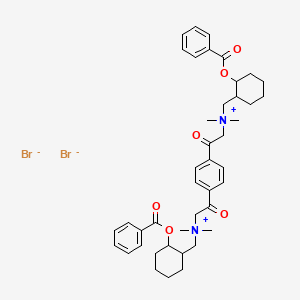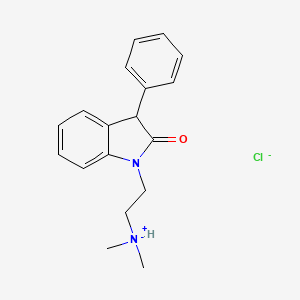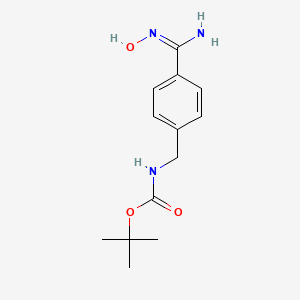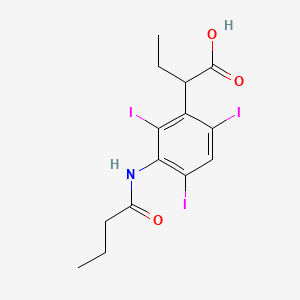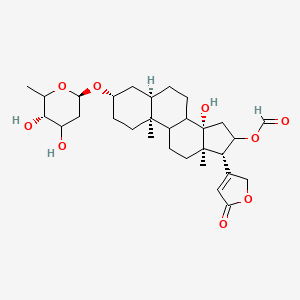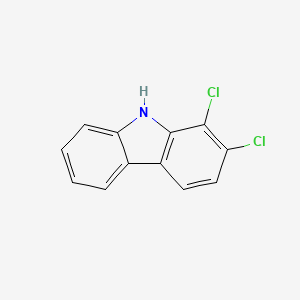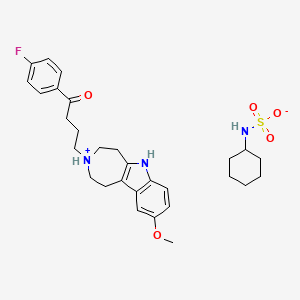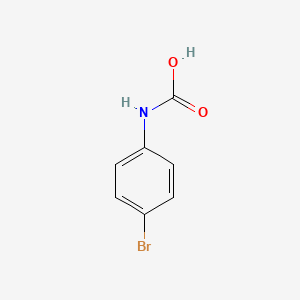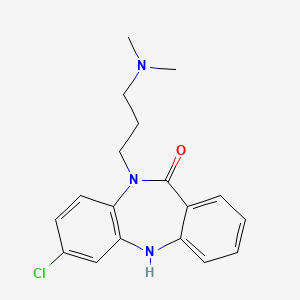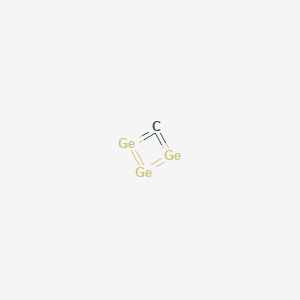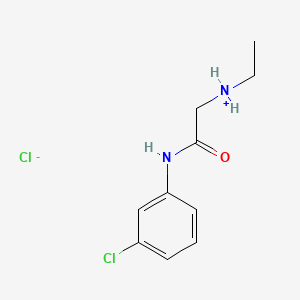
3'-Chloro-2-ethylaminoacetanilide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloro-2-ethylaminoacetanilide hydrochloride is a chemical compound with the molecular formula C10H14ClN2O·HCl It is a derivative of acetanilide, where the amino group is substituted with an ethylamino group and a chlorine atom is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-ethylaminoacetanilide hydrochloride typically involves the following steps:
Nitration: The starting material, acetanilide, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Chlorination: The amino group is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Ethylation: The chlorinated compound is then reacted with ethylamine to introduce the ethylamino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-2-ethylaminoacetanilide hydrochloride involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Chloro-2-ethylaminoacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the ethylamino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylamino group.
Reduction: Dechlorinated or modified ethylamino derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3’-Chloro-2-ethylaminoacetanilide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Aminoacetanilide: A similar compound with an amino group instead of an ethylamino group.
2-Chloroacetanilide: A compound with a chlorine atom at the ortho position instead of the meta position.
N-Ethylacetanilide: A compound with an ethyl group attached to the nitrogen atom.
Uniqueness
3’-Chloro-2-ethylaminoacetanilide hydrochloride is unique due to the presence of both the ethylamino group and the chlorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
| 110332-98-4 | |
Molekularformel |
C10H14Cl2N2O |
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
[2-(3-chloroanilino)-2-oxoethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-2-12-7-10(14)13-9-5-3-4-8(11)6-9;/h3-6,12H,2,7H2,1H3,(H,13,14);1H |
InChI-Schlüssel |
AYHSMGGUWJIJAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH2+]CC(=O)NC1=CC(=CC=C1)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
